molecular formula C8H5N3 B1354457 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile CAS No. 4414-89-5

1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile

Cat. No. B1354457
CAS RN: 4414-89-5
M. Wt: 143.15 g/mol
InChI Key: MUCWDACENIACBH-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile is a heterocyclic compound that has been studied for its potential applications in various fields. It has been identified as a new scaffold for human neutrophil elastase (HNE) inhibitors . It has also been reported to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile derivatives has been reported in several studies. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were synthesized . Another study reported the synthesis and biological evaluation of a new series of HNE inhibitors with a pyrrolo[2,3-b]pyridine scaffold .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile is characterized by a pyrrolopyridine core. This core is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring .


Chemical Reactions Analysis

1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile can undergo various chemical reactions. For example, it has been reported to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .

Scientific Research Applications

Cancer Therapy

  • Scientific Field : Oncology .
  • Application Summary : 1H-Pyrrolo[2,3-B]pyridine derivatives have been found to inhibit the Fibroblast Growth Factor Receptors (FGFRs), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application : The compound 4h, a derivative of 1H-Pyrrolo[2,3-B]pyridine, was found to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
  • Results : Compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively .

Treatment of Disorders Involving Elevated Plasma Blood Glucose

  • Scientific Field : Endocrinology .
  • Application Summary : Compounds derived from 1H-Pyrrolo[2,3-B]pyridine have been found to reduce blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The compounds were found to be effective in reducing blood glucose levels, suggesting potential benefits for conditions such as hyperglycemia, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

TNIK Inhibition

  • Scientific Field : Biochemistry .
  • Application Summary : 1H-Pyrrolo[2,3-B]pyridine scaffold was found to have high inhibition on Traf2- and Nck-interacting kinase (TNIK) . TNIK is a member of the germinal center kinase family and plays a crucial role in the Wnt signaling pathway, which is implicated in many diseases, including cancer .
  • Methods of Application : Several series of compounds were designed and synthesized, among which some compounds had potent TNIK inhibition .
  • Results : Some compounds showed concentration-dependent characteristics of IL-2 inhibition .

Wnt/β-Catenin Signaling Pathway Regulation

  • Scientific Field : Molecular Biology .
  • Application Summary : 1H-Pyrrolo[2,3-B]pyridine derivatives have been found to regulate the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is associated with various diseases, including cancer .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The compounds were found to induce G1 cell cycle arrest in human colorectal cancer carcinoma cells .

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

  • Scientific Field : Biochemistry .
  • Application Summary : 1H-Pyrrolo[2,3-B]pyridine derivatives have been found to inhibit the enzyme fatty acid amide hydrolase (FAAH) . FAAH is involved in the degradation of endocannabinoids, which are involved in various physiological processes such as pain sensation, mood, and memory .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The inhibition of FAAH can lead to increased levels of endocannabinoids, providing potential therapeutic benefits in conditions such as chronic pain .

Treatment of Cardiovascular Diseases

  • Scientific Field : Cardiology .
  • Application Summary : Compounds derived from 1H-Pyrrolo[2,3-B]pyridine have been found to reduce blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose , which can be beneficial for cardiovascular diseases .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The compounds were found to be effective in reducing blood glucose levels, suggesting potential benefits for conditions such as cardiovascular diseases .

Safety And Hazards

1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may also cause respiratory irritation .

Future Directions

The future directions for the research and development of 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile are promising. It has been suggested that this compound could be further optimized to develop a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . Further studies are needed to explore its potential applications in various fields, including medicine and pharmacology.

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCWDACENIACBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437960
Record name 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile

CAS RN

4414-89-5
Record name 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4414-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Azaindole-3-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
M Vilches-Herrera, A Spannenberg, P Langer… - Tetrahedron, 2013 - Elsevier
An efficient route to novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines with incorporated tetrahedral fragment in the position-4 via three-component reaction of N-substituted 5-amino-3-…
Number of citations: 16 www.sciencedirect.com
L Crocetti, MP Giovannoni, IA Schepetkin… - Bioorganic & Medicinal …, 2018 - Elsevier
Human neutrophil elastase (HNE) is a potent serine protease belonging to the chymotrypsin family. It is an important target for the development of novel and selective inhibitors for the …
Number of citations: 24 www.sciencedirect.com
VO Iaroshenko, Y Wang, DV Sevenard… - …, 2009 - thieme-connect.com
With the purpose of synthesizing novel ADAs (adenosine deaminase) and IMPDH (inosine 5′-monophosphate dehydrogenase) inhibitors the reactions of 5-amino-1-tert-butyl-1-H-…
Number of citations: 9 www.thieme-connect.com
MP Giovannoni, N Cantini, L Crocetti… - Drug development …, 2019 - Wiley Online Library
Human neutrophil elastase (HNE) is a potent protease that plays an important physiological role in many processes and is considered to be a multifunctional enzyme. HNE is also …
Number of citations: 8 onlinelibrary.wiley.com
U Groth, VO Iaroshenko, Y Wang, T Wesch - Synlett, 2009 - thieme-connect.com
With the purpose to synthesize novel ADAs (adenosine deaminase) and IMPDH (inosine 5′-monophosphate dehydrogenase) inhibitors the reaction of 5-amino-1-tert-butyl-1H-pyrrolo-…
Number of citations: 2 www.thieme-connect.com
RH Bahekar, MR Jain, PA Jadav, VM Prajapati… - Bioorganic & medicinal …, 2007 - Elsevier
In the present investigation, two series of 2,5-disubstituted-3-imidazol-2-yl-pyrrolo[2,3-b]pyridines (2a–l) and thieno[2,3-b]pyridines (3a–l) were designed as analogs of BL 11282 (1). …
Number of citations: 116 www.sciencedirect.com
J Luo - 1981 - elibrary.ru
Based on antimetabolite theory, a number of laboratories have been producing deazapurine analogs which have shown promising biological activities. In this dissertation, the synthesis …
Number of citations: 0 elibrary.ru
S Gluszok, L Goossens, P Depreux… - Synthetic …, 2006 - Taylor & Francis
Cannabinoid agonists have been suggested to have potential therapeutic uses. The synthesis of a new cannabimimetic analogue of JHW 200 possessing a 7‐azaindole unit instead of …
Number of citations: 5 www.tandfonline.com
M Vilches-Herrera, I Knepper, N De Souza… - ACS Combinatorial …, 2012 - ACS Publications
An efficient and practical route to 7-azaindole framework has been developed by one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various …
Number of citations: 54 pubs.acs.org
IL TUTOR - core.ac.uk
Cancer is a devastating malignancy and it is one of the principal causes of death in the World affecting 8.2 million people in 2012 (WHO data). Currently tumors are the second leading …
Number of citations: 3 core.ac.uk

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